![molecular formula C8H15NO B13545959 (3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is a bicyclic amine compound with a unique structure that includes both an amine and an alcohol functional group. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective reduction of a suitable precursor, such as a tropinone derivative, followed by functional group transformations to introduce the amine and alcohol groups . The reaction conditions often involve the use of chiral catalysts and reducing agents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Acyl chlorides, anhydrides, and other electrophiles for amide formation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkylamines.
Substitution: Amides, esters, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its bicyclic structure can mimic natural products, making it useful in the design of bioactive molecules.
Medicine
In medicine, (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery, particularly for conditions involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of (1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and alcohol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-8-azabicyclo[3.2.1]octan-3-ol: A similar compound with a different stereochemistry.
(1R,5S,8R)-8-methoxy-3-azabicyclo[3.2.1]octane: A derivative with a methoxy group instead of an alcohol group.
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: A compound with a carboxylate group.
Uniqueness
(1R,3S,5S,8R)-3-aminobicyclo[3.2.1]octan-8-ol is unique due to its specific stereochemistry and the presence of both an amine and an alcohol group. This combination of features provides distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1S,5R)-3-aminobicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2/t5-,6+,7?,8? |
InChI-Schlüssel |
OQEQDEPUUVCWCA-XEDAXZNXSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1C2O)N |
Kanonische SMILES |
C1CC2CC(CC1C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



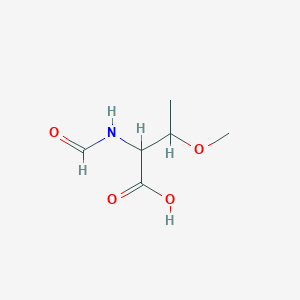
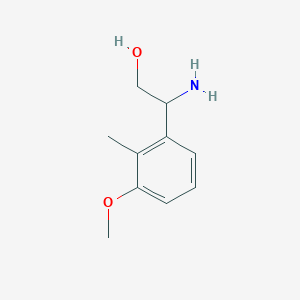
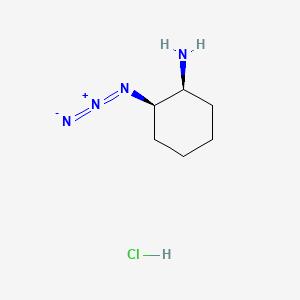
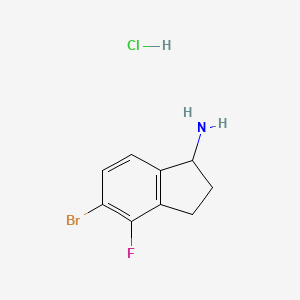
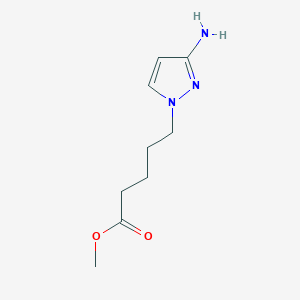
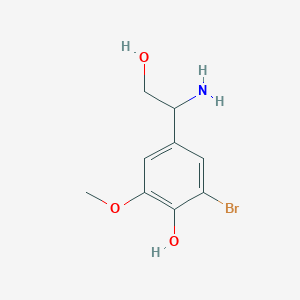
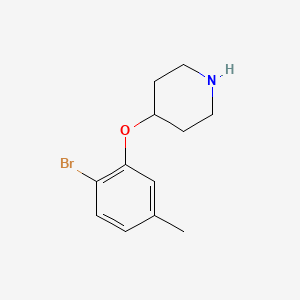

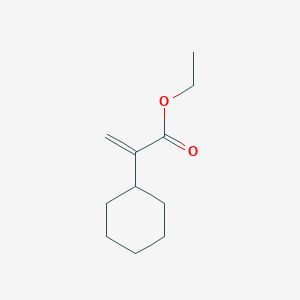
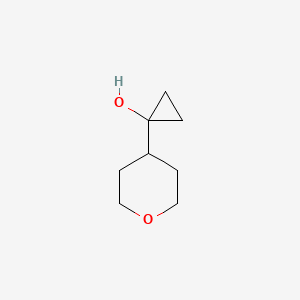
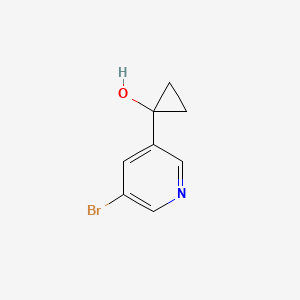

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
